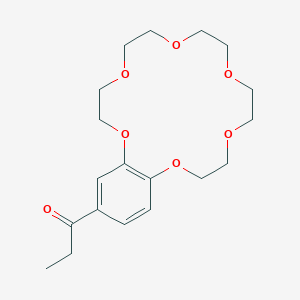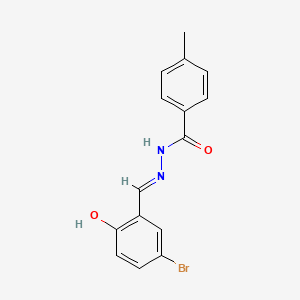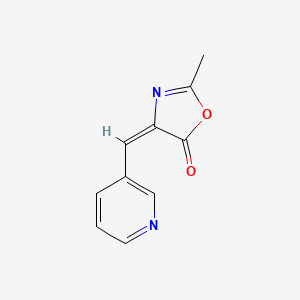
2(N'-(1-Allyl-2-oxo-2H-indol-3-ylidene)-hydrazino)-N-(4-nitro-PH)2-oxo-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(N’-(1-Allyl-2-oxo-2H-indol-3-ylidene)-hydrazino)-N-(4-nitro-PH)2-oxo-acetamide is a complex organic compound that features an indole core, a hydrazino group, and a nitro-substituted acetamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(N’-(1-Allyl-2-oxo-2H-indol-3-ylidene)-hydrazino)-N-(4-nitro-PH)2-oxo-acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Core: Starting from a suitable precursor, the indole core can be synthesized through Fischer indole synthesis or other methods.
Introduction of the Allyl Group: The allyl group can be introduced via allylation reactions.
Hydrazino Group Addition: The hydrazino group can be added through hydrazine derivatives.
Nitro-Acetamide Formation:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group or the indole core.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: Various substitution reactions could occur, especially at the hydrazino group or the indole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions might involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors, antimicrobial agents, or anticancer drugs.
Medicine
In medicine, the compound could be studied for its pharmacological properties, including its potential therapeutic effects and mechanisms of action.
Industry
Industrially, such compounds might find applications in the development of new materials, dyes, or as intermediates in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action for 2(N’-(1-Allyl-2-oxo-2H-indol-3-ylidene)-hydrazino)-N-(4-nitro-PH)2-oxo-acetamide would depend on its specific biological target. Generally, compounds with indole cores can interact with various enzymes or receptors, modulating their activity. The nitro group might contribute to the compound’s reactivity and ability to form reactive intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Allyl-2-oxo-2H-indol-3-ylidene)-hydrazino)-N-(4-nitro-phenyl)-acetamide
- 2-(1-Allyl-2-oxo-2H-indol-3-ylidene)-hydrazino)-N-(4-amino-phenyl)-acetamide
Uniqueness
The uniqueness of 2(N’-(1-Allyl-2-oxo-2H-indol-3-ylidene)-hydrazino)-N-(4-nitro-PH)2-oxo-acetamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C19H15N5O5 |
|---|---|
Poids moléculaire |
393.4 g/mol |
Nom IUPAC |
N'-(2-hydroxy-1-prop-2-enylindol-3-yl)imino-N-(4-nitrophenyl)oxamide |
InChI |
InChI=1S/C19H15N5O5/c1-2-11-23-15-6-4-3-5-14(15)16(19(23)27)21-22-18(26)17(25)20-12-7-9-13(10-8-12)24(28)29/h2-10,27H,1,11H2,(H,20,25) |
Clé InChI |
HLLLIXZTKREJEI-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


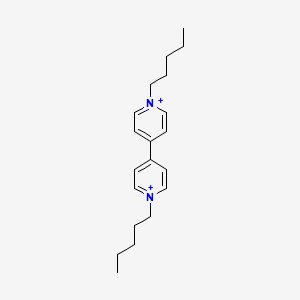
![3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B11706554.png)
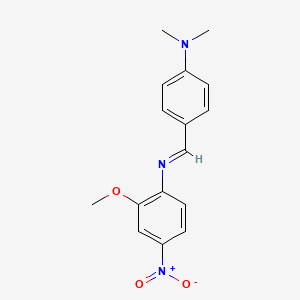
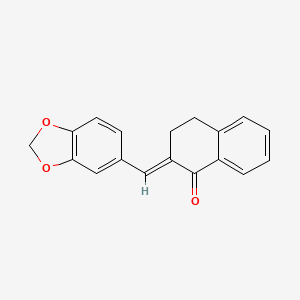
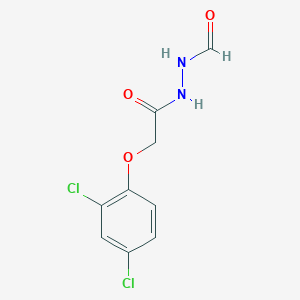
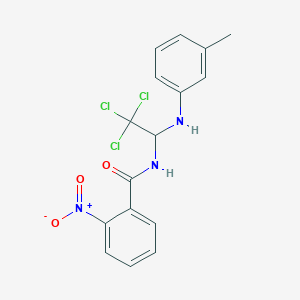
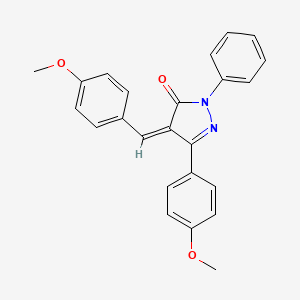
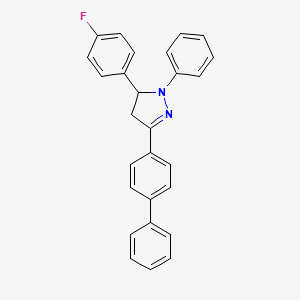
![4-[1-(3-Chlorophenyl)cyclohexyl]phenol](/img/structure/B11706588.png)
![N'-{[1,1'-Biphenyl]-4-carbonyl}-4-chlorobenzohydrazide](/img/structure/B11706595.png)
